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2-Methyl-3-(pyrrolidin-1-yl)quinoxaline

PDE10A inhibition Phosphodiesterase Neuroscience tool compounds

2-Methyl-3-(pyrrolidin-1-yl)quinoxaline (CAS 91959-07-8) is a heterocyclic small molecule with a quinoxaline core bearing a methyl group at position 2 and a pyrrolidin-1-yl substituent at position 3. Its molecular formula is C₁₃H₁₅N₃ with a molecular weight of 213.28 Da, a computed cLogP of 2.6, and a topological polar surface area of 29 Ų.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 91959-07-8
Cat. No. B5021826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(pyrrolidin-1-yl)quinoxaline
CAS91959-07-8
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCCC3
InChIInChI=1S/C13H15N3/c1-10-13(16-8-4-5-9-16)15-12-7-3-2-6-11(12)14-10/h2-3,6-7H,4-5,8-9H2,1H3
InChIKeyIDVIVWNKKBNROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(pyrrolidin-1-yl)quinoxaline (CAS 91959-07-8): Core Identity, Physicochemical Profile, and PDE10A Target Engagement for Differentiated Procurement


2-Methyl-3-(pyrrolidin-1-yl)quinoxaline (CAS 91959-07-8) is a heterocyclic small molecule with a quinoxaline core bearing a methyl group at position 2 and a pyrrolidin-1-yl substituent at position 3 [1]. Its molecular formula is C₁₃H₁₅N₃ with a molecular weight of 213.28 Da, a computed cLogP of 2.6, and a topological polar surface area of 29 Ų [2]. The compound is documented as a ligand of human phosphodiesterase 10A (PDE10A) with a measured IC₅₀ of 9.07 µM, and its binding mode has been resolved by X-ray crystallography at 2.16 Å resolution (PDB ID: 5SHX), deposited by F. Hoffmann-La Roche [3]. The compound carries the ChEMBL identifier CHEMBL1450919 with 75 curated bioactivity results spanning multiple target classes, and it also appears in early patent disclosures as an interleukin-8 (IL-8) receptor antagonist [4][5].

Why 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline Cannot Be Replaced by Generic Quinoxaline PDE10 Inhibitors: Structural and Pharmacological Divergence Evidence


Quinoxaline-based PDE10A inhibitors span an extreme potency range from sub-nanomolar (e.g., MP-10/PF-2545920, IC₅₀ = 0.37 nM; PQ-10, Ki = 4 nM) to double-digit micromolar [1][2]. 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline occupies a distinct intermediate micromolar potency niche (PDE10A IC₅₀ = 9.07 µM) that is not interchangeable with high-affinity clinical candidates [3]. Its small molecular footprint (MW = 213.28 Da, 1 rotatable bond, tPSA = 29 Ų) contrasts sharply with larger quinoxaline-based PDE10 inhibitors such as MP-10 (MW ≈ 433 Da) and 2-ethyl-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoxaline (PDB 5SIQ), which carry extended substituents that significantly alter lipophilicity, brain penetration, and off-target profiles [4][5]. Furthermore, this compound has been annotated as an IL-8 receptor antagonist in an early patent family, indicating a multi-target pharmacological signature absent from later-generation, highly optimized PDE10A-selective chemotypes [6]. These structural, potency, and target-selectivity divergences mean that generic substitution within the quinoxaline PDE10 inhibitor class will not reproduce the binding mode, pharmacological profile, or experimental utility of this specific chemotype.

2-Methyl-3-(pyrrolidin-1-yl)quinoxaline: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Selection


PDE10A Inhibitory Potency: Micromolar-Affinity Niche Contrasted with Sub-Nanomolar Clinical Candidates MP-10, PQ-10, and TP-10

2-Methyl-3-(pyrrolidin-1-yl)quinoxaline inhibits human PDE10A with an IC₅₀ of 9.07 µM as documented in the deposited X-ray co-crystal structure PDB 5SHX [1]. By contrast, the clinical candidate MP-10 (PF-2545920) inhibits PDE10A with an IC₅₀ of 0.37 nM [2], PQ-10 exhibits a Ki of 4 nM [3], and TP-10 achieves an IC₅₀ of 0.8 nM . This represents an approximately 24,500-fold lower potency for 2-methyl-3-(pyrrolidin-1-yl)quinoxaline relative to MP-10. The target compound thus occupies a micromolar-affinity niche that is unsuitable for applications requiring full target occupancy at low concentrations, but is well-suited for experiments where partial PDE10A inhibition or a wider dynamic range of cAMP/cGMP modulation is desirable, such as in mechanistic probe studies or in screening cascades requiring a weak-affinity reference ligand.

PDE10A inhibition Phosphodiesterase Neuroscience tool compounds

Atomic-Resolution Binding Mode Elucidation: X-ray Co-crystal Structure with PDE10A at 2.16 Å Resolution vs. Absent or Lower-Resolution Structures for Competing Quinoxaline Ligands

A co-crystal structure of 2-methyl-3-(pyrrolidin-1-yl)quinoxaline bound to human PDE10A has been deposited at 2.16 Å resolution (PDB 5SHX), with R-work = 0.195 and R-free = 0.244, providing unambiguous electron density for the ligand pose [1]. The structure reveals four copies of the ligand–protein complex in the asymmetric unit (chains A, B, C, D), enabling assessment of binding mode consistency and conformational flexibility. In contrast, many structurally related quinoxaline PDE10 inhibitors lack publicly available co-crystal structures: the closest analog with a deposited PDB entry is 2-ethyl-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoxaline (PDB 5SIQ), which differs in both the C2 substituent (ethyl vs. methyl) and the C3 substituent (sulfonylpiperazine vs. pyrrolidine) [2]. The availability of a high-resolution structure for the pyrrolidine-bearing analog directly enables structure-guided optimization, molecular docking validation, and pharmacophore modeling that cannot be performed with analogues lacking structural data.

X-ray crystallography Structure-based drug design PDE10A binding mode

Physicochemical Differentiation: Minimal Molecular Weight, Low Lipophilicity, and Reduced Rotatable Bond Count vs. Clinical-Stage Quinoxaline PDE10 Inhibitors

2-Methyl-3-(pyrrolidin-1-yl)quinoxaline has a molecular weight of 213.28 Da, computed cLogP of 2.6, topological polar surface area (tPSA) of 29 Ų, and only 1 rotatable bond [1][2]. By comparison, the clinical PDE10A inhibitor MP-10 (PF-2545920) has a molecular weight of approximately 433.5 Da and a larger cLogP (>3.5), with multiple rotatable bonds and a more complex substitution pattern . The substantially lower molecular weight and minimal rotatable bond count of 2-methyl-3-(pyrrolidin-1-yl)quinoxaline place it closer to fragment-like chemical space, offering potential advantages in ligand efficiency metrics, aqueous solubility, and synthetic tractability for further derivatization. Additionally, its tPSA of 29 Ų is below the commonly cited CNS penetration threshold of 60–70 Ų, whereas MP-10 and related clinical candidates exceed or approach this threshold.

Drug-likeness Physicochemical properties CNS drug design

Cross-Target Pharmacological Annotation: Early IL-8 Receptor Antagonist Activity vs. PDE10A-Selective Clinical Candidates

2-Methyl-3-(pyrrolidin-1-yl)quinoxaline is explicitly disclosed as an interleukin-8 (IL-8) receptor antagonist in patent WO1999006374A1 (published 1999), where its InChIKey (IDVIVWNKKBNROO-UHFFFAOYSA-N) is listed in the claims as a representative compound [1]. This annotation predates its characterization as a PDE10A inhibitor (PDB 5SHX, deposited 2022) by over two decades, indicating a distinct and independently validated pharmacological target engagement profile not shared by later-generation PDE10A-selective candidates such as MP-10, PQ-10, or TP-10, which were optimized for PDE10A selectivity and explicitly counter-screened against chemokine receptors [2]. ChEMBL records 75 bioactivity data points for this compound across diverse target classes including enzymes, membrane receptors, and unclassified proteins, further supporting a broad interaction profile [3].

Multi-target pharmacology IL-8 receptor antagonism Chemogenomics

2-Methyl-3-(pyrrolidin-1-yl)quinoxaline: Evidence-Backed Application Scenarios for Differentiated Procurement and Experimental Deployment


Low-Affinity PDE10A Reference Probe for High-Throughput Screening Assay Validation and Mechanistic cAMP/cGMP Modulation Studies

With a PDE10A IC₅₀ of 9.07 µM, this compound serves as an ideal weak-affinity reference inhibitor in fluorescence polarization or IMAP PDE assays requiring a control ligand that does not fully saturate the enzyme at standard screening concentrations (typically 1–10 µM) [1]. Unlike MP-10 (IC₅₀ = 0.37 nM), which would completely inhibit PDE10A at such concentrations, 2-methyl-3-(pyrrolidin-1-yl)quinoxaline allows researchers to establish a partial-inhibition baseline against which the activity of more potent hits can be quantitatively benchmarked. This application is directly supported by the deposited PDB 5SHX data confirming measurable but moderate PDE10A engagement [1].

Structure-Based Drug Design Using a Validated, High-Resolution Quinoxaline-Pyrrolidine PDE10A Binding Mode

The 2.16 Å resolution co-crystal structure (PDB 5SHX) reveals the precise binding pose of the pyrrolidine-quinoxaline scaffold within the PDE10A catalytic pocket, including key interactions with the active-site metal ions (zinc and magnesium) and the surrounding hydrophobic cleft [2]. This structural information enables medicinal chemists to perform rational scaffold hopping, fragment growing, or computational docking studies that are not possible with other quinoxaline PDE10 inhibitors lacking public co-crystal structures. Researchers engaged in PDE10A inhibitor optimization should procure this compound as the structurally characterized reference ligand for their design cycle [2].

Fragment-Based Lead Discovery Starting from a Ligand-Efficient Quinoxaline Core

The compound's small molecular weight (213.28 Da), minimal rotatable bonds (1), and low topological polar surface area (29 Ų) position it near fragment-like chemical space, with a ligand efficiency (LE) metric that can be calculated from its PDE10A IC₅₀ and heavy atom count (16) [3]. Medicinal chemistry teams pursuing fragment-based or fragment-growing strategies for PDE10A can use this compound as a validated fragment hit with a known binding mode, a distinct advantage over screening uncharacterized fragment libraries. The physicochemical profile also suggests favorable permeability characteristics for CNS applications (tPSA < 60 Ų, cLogP < 3) [3][4].

Polypharmacology Research on PDE10A/IL-8 Receptor Dual-Target Chemical Biology

The compound's dual annotation as both a PDE10A inhibitor and an IL-8 receptor antagonist (WO1999006374A1) makes it a unique chemical probe for investigating the intersection of cyclic nucleotide signaling and chemokine-mediated inflammatory pathways [5][6]. This multi-target profile, supported by 75 ChEMBL bioactivity records, is not replicated by the highly selective PDE10A clinical candidates MP-10, PQ-10, or TP-10. Researchers exploring polypharmacology or target deconvolution should select this compound over single-target alternatives when both PDE10A modulation and IL-8 pathway engagement are hypothesized to contribute to a biological phenotype [5].

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